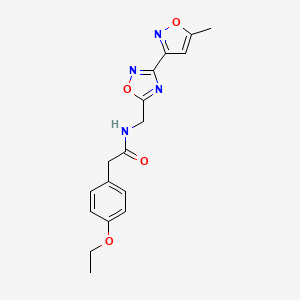
2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H18N4O4 and its molecular weight is 342.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-Ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide, with CAS number 2034420-08-9, is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.
The molecular formula of the compound is C17H18N4O4 with a molecular weight of 342.35 g/mol. The structure includes an ethoxyphenyl group and an isoxazole derivative linked through an oxadiazole moiety, which may contribute to its biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034420-08-9 |
| Molecular Formula | C₁₇H₁₈N₄O₄ |
| Molecular Weight | 342.35 g/mol |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Preliminary studies have indicated that derivatives similar to this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the isoxazole ring have shown promising results in inhibiting bacterial growth, suggesting that the structural features of this compound may confer similar effects.
Case Study:
In a comparative study of various isoxazole derivatives, it was found that compounds with similar functional groups displayed Minimum Inhibitory Concentrations (MIC) ranging from 4.69 µM to 22.9 µM against Bacillus subtilis and from 5.64 µM to 77.38 µM against Staphylococcus aureus .
Anticancer Activity
Research has also pointed towards the anticancer potential of compounds containing oxadiazole and isoxazole moieties. These compounds have been shown to induce apoptosis in cancer cell lines by modulating various signaling pathways.
Research Findings:
A study evaluating the activity of oxadiazole derivatives against colon carcinoma HCT116 cells reported an IC50 value of 6.2 µM for specific derivatives . This suggests that the structural components present in this compound could similarly affect cancer cell viability.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but are hypothesized to involve:
- Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis: The activation of apoptotic pathways in cancer cells may be triggered by oxidative stress or mitochondrial dysfunction mediated by the compound.
- Interference with Cellular Signaling: The compound may modulate various signaling pathways that are crucial for cell survival and proliferation.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-3-23-13-6-4-12(5-7-13)9-15(22)18-10-16-19-17(21-25-16)14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPNXSLVZITONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














